molecular formula C12H15BrClNO2 B8301701 Tert-butyl (4-bromo-3-chlorobenzyl)carbamate

Tert-butyl (4-bromo-3-chlorobenzyl)carbamate

Cat. No.: B8301701
M. Wt: 320.61 g/mol
InChI Key: BYYHWUKYBZTPOZ-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is an organic compound that features a benzylamine core substituted with bromine and chlorine atoms, as well as a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-bromo-3-chlorobenzyl)carbamate typically involves multiple steps:

    Starting Material: The synthesis begins with a benzylamine derivative.

    Halogenation: The benzylamine is subjected to halogenation to introduce bromine and chlorine atoms at the 4 and 3 positions, respectively.

    Protection: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-3-chlorobenzyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.

    Deprotection: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Substitution: Depending on the nucleophile used, various substituted benzylamines can be obtained.

    Deprotection: The major product is the free amine, 4-bromo-3-chlorobenzylamine.

Scientific Research Applications

Tert-butyl (4-bromo-3-chlorobenzyl)carbamate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tert-butyl (4-bromo-3-chlorobenzyl)carbamate exerts its effects depends on the specific context of its use. In chemical reactions, the presence of halogen atoms and the Boc group influence its reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chlorobenzylamine: Lacks the Boc protecting group.

    4-bromo-3-chloro-N-methylbenzylamine: Features a methyl group instead of the Boc group.

    4-bromo-3-chloro-N-(tert-butyl)-benzylamine: Has a tert-butyl group instead of the Boc group.

Uniqueness

Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in multi-step synthesis processes.

Properties

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

BYYHWUKYBZTPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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